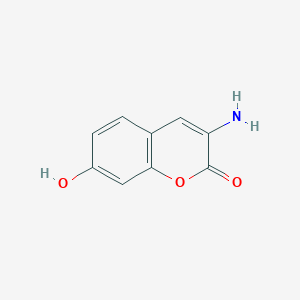

3-氨基-7-羟基-2H-色酮-2-酮

描述

3-Amino-7-hydroxy-2H-chromen-2-one is a fluorescent building block for the synthesis of molecules such as iodoacetamide, maleimide, and azide . It has a molecular formula of C9H7NO2 .

Synthesis Analysis

The compound can be synthesized from a solution of 7-hydroxy-2-oxo-2H-1-benzopiran-3-ethyl ester and 2-amino-2-(hydroxymethyl) propane-1, 3-diol (tris) in ethanol, which is stirred and refluxed for 20 hours .Molecular Structure Analysis

The C(10)-C(11) bond length is 1.5090, C(13)-C(9) is 1.3791, and C(4)-O(7) is 1.3550 .Chemical Reactions Analysis

3-Amino-7-hydroxy-2H-chromen-2-one has been evaluated as an inhibitor of 15-lipoxygenase . It competes with the substrate as observed by kinetic studies .科学研究应用

Biomedical Research

3-Amino-7-hydroxy-2H-chromen-2-one and its derivatives have a myriad of applications in biomedical research . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV . They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .

Industrial Applications

These compounds have wide range of applications in many industrial branches . They are used as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .

Drug and Pesticidal Preparations

The novel compounds of 3-Amino-7-hydroxy-2H-chromen-2-one are also utilized in drug and pesticidal preparations .

Synthesis of Coumarin Derivatives

3-Amino-7-hydroxy-2H-chromen-2-one is used in the synthesis of coumarin derivatives . The most widely used method for their synthesis is Pechmann reaction .

Antifungal Activity

Introduction of 2,2-dimethyl-2H-chromene skeleton to 3-Amino-7-hydroxy-2H-chromen-2-one could significantly improve the antifungal activity . This indicates that chromene skeleton plays a vital role in the potency of the compounds .

Inhibition of 15-lipoxygenase

(E)-3- ((2,3-Dimethoxybenzylidene)amino)-7-hydroxy-2H-chromen-2-one, a derivative of 3-Amino-7-hydroxy-2H-chromen-2-one, has been discovered as a potent inhibitor of 15-lipoxygenase .

属性

IUPAC Name |

3-amino-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c10-7-3-5-1-2-6(11)4-8(5)13-9(7)12/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFHTIQNYJDJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720986 | |

| Record name | 3-Amino-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-7-hydroxy-2H-chromen-2-one | |

CAS RN |

79418-41-0 | |

| Record name | 3-Amino-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。